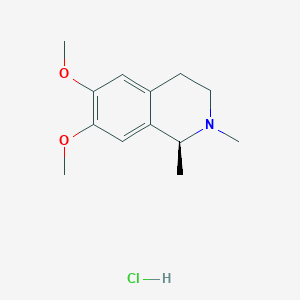

Carnegine hydrochloride, (S)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

65140-22-9 |

|---|---|

Molecular Formula |

C13H19NO2·HCl |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |

InChI Key |

LARXMHOYLNCTFD-FVGYRXGTSA-N |

SMILES |

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |

Synonyms |

Carnegin Hydrochloride |

Origin of Product |

United States |

Chemical and Physical Properties

The distinct chemical and physical properties of (S)-Carnegine hydrochloride are fundamental to its characterization and handling in a laboratory setting.

| Property | Value |

| Chemical Formula | C13H20ClNO2 nih.gov |

| Molecular Weight | 257.75 g/mol nih.gov |

| Melting Point | Data not available |

| Solubility | Data not available |

| Appearance | Data not available |

Biosynthetic Pathway Investigations of S Carnegine Hydrochloride

Enzymatic Catalysis in the Biosynthesis of Isoquinoline (B145761) Alkaloids

The creation of the isoquinoline skeleton is a hallmark of plant specialized metabolism, relying on a conserved set of enzymatic reactions that have been adapted and modified across different plant lineages.

The biosynthesis of isoquinoline alkaloids is heavily reliant on the catalytic prowess of several key enzyme families. Cytochrome P450 monooxygenases (P450s) are particularly crucial, playing a vital role in generating the vast structural diversity seen in alkaloids. nih.govresearchgate.net These enzymes are responsible for a wide array of oxidative reactions, including hydroxylations, ring formation, and rearrangements of alkaloid scaffolds. nih.govresearchgate.net In the biosynthesis of more complex benzylisoquinoline alkaloids (BIAs), P450s like (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1) are essential for modifying the isoquinoline core. jst.go.jpkyoto-u.ac.jp While the specific P450s for carnegine (B1203297) are not fully characterized, their involvement is inferred from the general pathway.

Another critical enzyme class is the methyltransferases, which use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov In BIA biosynthesis, enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) are well-documented. acs.orgbiocyclopedia.com

The initial and committing step in the biosynthesis of many BIAs is the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS). jst.go.jpfrontiersin.org This reaction establishes the fundamental tetrahydroisoquinoline structure. acs.org The biosynthesis of simpler tetrahydroisoquinolines like carnegine is believed to proceed through a similar condensation of a β-phenylethylamine (like dopamine or tyramine) with an aldehyde equivalent. acs.orgsemanticscholar.org

A defining feature of alkaloid biosynthesis is the high degree of stereospecificity enforced by the enzymes, which typically results in the formation of a single enantiomer. acs.org For (S)-carnegine, the chiral center at the C-1 position is established with the (S)-configuration. This stereocontrol is imparted during the key condensation reaction that forms the tetrahydroisoquinoline ring. acs.orgsemanticscholar.org

Enzymes such as norcoclaurine synthase (NCS) are known to catalyze the Pictet-Spengler reaction in a stereoselective manner, exclusively producing the (S)-enantiomer of norcoclaurine, which serves as the universal precursor for over 2,500 BIAs. acs.orgmdpi.com This enzymatic control ensures that the correct three-dimensional structure is formed, which is often critical for the compound's biological function. This principle of enzymatic stereospecificity is fundamental to understanding the origin of the specific (S)-configuration in carnegine.

Tyrosine is converted to a phenethylamine (B48288) building block, such as dopamine, which forms one part of the isoquinoline core. thieme-connect.comannualreviews.org The remainder of the structure is derived from a two-carbon unit, such as an acetaldehyde (B116499) equivalent. acs.orgsemanticscholar.org Specifically for the cactus alkaloid anhalonidine, which is structurally related to carnegine, feeding experiments with tyrosine-2-¹⁴C resulted in the label being located exclusively at the C-3 position of the tetrahydroisoquinoline ring. annualreviews.org Furthermore, the methyl groups on both the nitrogen and the oxygen atoms in carnegine are derived from the methyl group of methionine, transferred via S-adenosylmethionine (SAM). nih.gov

Table 1: Precursor Incorporation in Isoquinoline Alkaloid Biosynthesis

| Precursor | Isotope(s) Used | Role in Biosynthesis | Key Finding |

| Tyrosine | ¹⁴C | Serves as the primary building block for the phenethylamine portion of the isoquinoline skeleton. thieme-connect.comannualreviews.org | Radioactivity from labeled tyrosine is incorporated into the alkaloid structure. annualreviews.org |

| Methionine | ¹³C, ¹⁴C | Donates methyl groups for N- and O-methylation reactions via S-adenosylmethionine (SAM). nih.gov | The methyl groups of carnegine are derived from methionine. |

| Dopamine | - | A key intermediate derived from tyrosine, acts as the phenethylamine unit in the condensation reaction. frontiersin.organnualreviews.org | Condenses with an aldehyde to form the tetrahydroisoquinoline core. acs.org |

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Elucidation

Modern advances in genomics, transcriptomics, and metabolomics have significantly accelerated the discovery of genes involved in alkaloid biosynthesis. nih.govfrontiersin.org By integrating these large-scale datasets, researchers can identify candidate genes encoding biosynthetic enzymes. unb.ca For instance, transcriptome analysis of alkaloid-producing plants allows for the identification of genes that are highly expressed in tissues where the alkaloids accumulate. nih.gov

Functional characterization of these candidate genes is often achieved through techniques like virus-induced gene silencing (VIGS) or RNA interference (RNAi). jst.go.jpkyoto-u.ac.jp These methods reduce the expression of a specific gene, and the resulting change in the plant's metabolic profile can confirm the gene's function. kyoto-u.ac.jp For example, knocking down the expression of the berberine (B55584) bridge enzyme (BBE) in California poppy cells led to the accumulation of its substrate, (S)-reticuline, and activated a previously silent metabolic pathway. jst.go.jp While a specific gene cluster for carnegine biosynthesis has not yet been reported, these molecular biology tools provide a clear path forward for its complete elucidation. nih.govfrontiersin.org

Chemoenzymatic Synthesis Strategies Inspired by Biosynthetic Mechanisms

The knowledge gained from studying biosynthetic pathways offers a powerful blueprint for developing novel and efficient chemoenzymatic synthesis strategies. mdpi.comnih.gov These approaches combine the selectivity of biological catalysts with the flexibility of traditional chemical reactions to create complex molecules. mdpi.comnih.gov The high stereoselectivity of enzymes is particularly advantageous, often eliminating the need for complex chiral auxiliaries or resolution steps common in purely chemical syntheses. nih.govexlibrisgroup.com

For example, the enzyme norcoclaurine synthase (NCS), which catalyzes the stereoselective Pictet-Spengler reaction in plants, has been explored for the synthesis of (S)-norcoclaurine and other tetrahydroisoquinolines. mdpi.comresearchgate.net One study demonstrated a chemoenzymatic route to (S)-norcoclaurine with a high yield and an enantiomeric excess of 93%. mdpi.com Similarly, the synthesis of (S)-carnegine has been achieved through enantioselective chemical methods that mimic the key bond-forming steps of the biosynthetic pathway. cdnsciencepub.comcapes.gov.brcdnsciencepub.com The development of biocatalytic C-H functionalization, using enzymes like P450s, further expands the toolkit for creating novel alkaloid analogs. nih.govnih.gov

Advanced Chemical Synthesis Methodologies for S Carnegine Hydrochloride

Enantioselective Total Synthesis Strategies and Accomplishments

The total synthesis of (S)-Carnegine hydrochloride in an enantioselective manner has been a subject of considerable research, leading to several successful strategies. These approaches are designed to control the formation of the single stereocenter at the C-1 position of the tetrahydroisoquinoline core.

A prominent strategy involves the Bischler-Napieralski reaction , which forms the dihydroisoquinoline ring system, followed by an enantioselective reduction of the resulting C=N double bond. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.netacs.org This two-step sequence is a reliable method for accessing chiral tetrahydroisoquinolines. The key to the enantioselectivity lies in the choice of the chiral reducing agent or catalyst in the second step.

Another powerful method is the Pictet-Spengler reaction , which constructs the tetrahydroisoquinoline skeleton in a single step from a β-arylethylamine and an aldehyde or its equivalent. cdnsciencepub.com To achieve enantioselectivity, this reaction can be performed using a chiral auxiliary attached to either the amine or the aldehyde, or through the use of a chiral catalyst. cdnsciencepub.com For instance, the condensation of dopamine (B1211576) hydrochloride with the chiral aldehyde, (R)-(+)-glyceraldehyde, has been successfully utilized to prepare (S)-(-)-Carnegine. cdnsciencepub.comresearchgate.net This approach leverages the chirality of a readily available starting material to direct the stereochemical outcome of the cyclization.

Pyne and coworkers reported a notable total synthesis of both (R)-(+)- and (S)-(–)-carnegine through the asymmetric intramolecular conjugate addition of an amine to a chiral vinyl sulphoxide. This methodology establishes the chiral center early in the synthetic sequence and proceeds to form the isoquinoline (B145761) ring system.

These strategies highlight the versatility of modern organic synthesis in achieving the stereocontrolled construction of complex molecules like (S)-Carnegine hydrochloride.

Asymmetric Catalysis in the Stereocontrolled Formation of (S)-Carnegine Hydrochloride

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, offering efficient routes to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uvic.ca In the synthesis of (S)-Carnegine hydrochloride, several asymmetric catalytic methods have proven to be highly effective.

Asymmetric hydrogenation of a prochiral dihydroisoquinoline precursor is a widely employed and highly successful strategy. This reaction involves the use of transition metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands. rsc.org The choice of metal and ligand is critical for achieving high enantioselectivity. For example, iridium catalysts are known for their effectiveness in the asymmetric hydrogenation of N-heteroaromatics. The development of chiral diphosphine ligands has been instrumental in advancing this methodology, allowing for the synthesis of chiral tetrahydroisoquinolines with excellent enantiomeric excesses (ee).

Another significant asymmetric catalytic method is the asymmetric Strecker reaction . This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst to produce an α-aminonitrile, which can then be converted to the corresponding amine. This approach has been successfully applied to the synthesis of various isoquinoline alkaloids.

The table below summarizes key asymmetric catalytic reactions used in the synthesis of chiral tetrahydroisoquinolines, which are applicable to (S)-Carnegine hydrochloride.

| Catalytic Method | Catalyst System (Example) | Key Transformation | Applicability to (S)-Carnegine Synthesis |

|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Diphosphine Ligand | Reduction of a C=N bond in a dihydroisoquinoline | Direct reduction of a prochiral precursor to (S)-Carnegine |

| Asymmetric Transfer Hydrogenation | Rhodium or Ruthenium complexes with chiral ligands | Reduction using a hydrogen donor like isopropanol (B130326) or formic acid | Alternative to high-pressure hydrogenation for C=N bond reduction |

| Asymmetric Strecker Reaction | Chiral thiourea (B124793) or metal-based catalysts | Addition of cyanide to a dihydroisoquinoline imine | Formation of a chiral α-aminonitrile intermediate en route to (S)-Carnegine |

Convergent and Divergent Synthetic Routes to (S)-Carnegine Hydrochloride Analogs

The synthesis of analogs of (S)-Carnegine hydrochloride is crucial for exploring structure-activity relationships and developing new therapeutic agents. Convergent and divergent synthetic strategies offer efficient ways to create libraries of related compounds.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. beilstein-journals.orgresearchgate.netresearchgate.net This strategy is particularly useful for creating a library of analogs with modifications at a specific position. For (S)-Carnegine analogs, a divergent approach could start from a common, enantiomerically pure tetrahydroisoquinoline core. This core could then be subjected to various N-alkylation or N-acylation reactions to produce a range of analogs with different substituents on the nitrogen atom. Similarly, functional groups on the aromatic ring could be modified in the later stages to generate further diversity. Recent advances have highlighted divergent strategies in the synthesis of various isoquinoline alkaloids, which can be conceptually applied to carnegine (B1203297). rsc.orgbeilstein-journals.orgresearchgate.netacs.org

The table below illustrates how these strategies can be applied to generate analogs of (S)-Carnegine hydrochloride.

| Synthetic Strategy | Description | Application to (S)-Carnegine Analogs | Potential Points of Diversification |

|---|---|---|---|

| Convergent | Coupling of independently synthesized fragments late in the synthesis. | Combining various substituted phenylethylamines with different acyl chlorides, followed by cyclization and reduction. | Aromatic ring substituents, C-1 substituent, N-substituent. |

| Divergent | Elaboration of a common intermediate into multiple target molecules. | Starting with a core (S)-tetrahydroisoquinoline and introducing various substituents. | N-substituent, modification of existing aromatic substituents. |

Methodologies for Chiral Pool Synthesis and Semisynthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. acs.orgtcichemicals.combaranlab.org This approach avoids the need for de novo asymmetric synthesis or chiral resolution. Common chiral pool sources include amino acids, sugars, and terpenes. acs.org For the synthesis of (S)-Carnegine hydrochloride, naturally occurring chiral compounds can serve as effective precursors. For example, the amino acid L-DOPA (L-3,4-dihydroxyphenylalanine), which possesses the desired (S)-stereochemistry at the α-carbon, is a logical and utilized starting material for the synthesis of (S)-isoquinoline alkaloids. chiralpedia.com The synthesis of (S)-(-)-Carnegine has also been demonstrated starting from (R)-(+)-glyceraldehyde, a chiral sugar derivative, which sets the stereochemistry for the final product. cdnsciencepub.comresearchgate.net

Semisynthesis , a related approach, involves the chemical modification of a complex, naturally occurring molecule to produce the desired target compound. uniroma1.itwikipedia.org This is particularly advantageous when the natural precursor is structurally complex and difficult to synthesize from scratch. While carnegine itself is a relatively simple molecule, a semisynthetic approach could be envisioned starting from a more complex, naturally occurring isoquinoline alkaloid that shares the same core structure and stereochemistry. This would involve selective chemical transformations to simplify the parent alkaloid to (S)-Carnegine.

The use of these methodologies underscores the synergy between natural product chemistry and synthetic organic chemistry in the efficient and stereoselective production of valuable chiral compounds.

High Resolution Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (S)-Carnegine hydrochloride. dokumen.pubnumberanalytics.com It provides detailed information about the chemical environment of individual atoms, allowing for the assignment of the molecule's constitution and relative stereochemistry. numberanalytics.comnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental first steps. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, spin-spin coupling patterns (multiplicity), and integration values, which correspond to the number of protons of each type. emerypharma.com For (S)-Carnegine hydrochloride, specific chemical shifts and coupling constants are diagnostic for the protons within the tetrahydroisoquinoline core and the methyl and methoxy (B1213986) substituents.

Two-dimensional (2D) NMR experiments provide further crucial connectivity information. dokumen.pub Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying adjacent protons. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) spectra correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in assembling the molecular fragments into the final structure. nih.gov

For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments, like NOESY, are particularly valuable. These experiments detect protons that are close in space, providing insights into the molecule's three-dimensional structure and the relative configuration of stereocenters. nih.gov The combination of these 1D and 2D NMR techniques allows for the unambiguous assignment of the structure and relative stereochemistry of (S)-Carnegine hydrochloride. nih.govresearchgate.net

Table 1: Representative NMR Data for (S)-Carnegine Hydrochloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 | ~4.0 (q) | ~60 | H1 to C3, C8a |

| N-CH₃ | ~2.5 (s) | ~42 | N-CH₃ to C1, C3 |

| C1-CH₃ | ~1.5 (d) | ~20 | C1-CH₃ to C1, C8a |

| C3 | ~3.0 (m) | ~45 | H3 to C1, C4a |

| C4 | ~2.8 (m) | ~28 | H4 to C5, C8a |

| C5 | ~6.7 (s) | ~110 | H5 to C4, C6, C7, C8a |

| C6 | - | ~148 | - |

| C7 | - | ~147 | - |

| C8 | ~6.6 (s) | ~112 | H8 to C4a, C6, C7 |

| 6-OCH₃ | ~3.9 (s) | ~56 | 6-OCH₃ to C6 |

| 7-OCH₃ | ~3.8 (s) | ~56 | 7-OCH₃ to C7 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The table illustrates the type of data obtained from NMR experiments.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of (S)-Carnegine hydrochloride. vanderbilt.edu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. vanderbilt.edu For (S)-Carnegine hydrochloride (C₁₃H₂₀ClNO₂), the expected monoisotopic mass is 257.1183 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. lcms.cz In an MS/MS experiment, the molecular ion of (S)-Carnegine hydrochloride is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, confirming the connectivity of the tetrahydroisoquinoline core and the positions of the substituents. lcms.cznih.gov The fragmentation pathways are often predictable and can be rationalized based on the stability of the resulting carbocations and neutral losses.

Table 2: Predicted Fragmentation Pattern of (S)-Carnegine Hydrochloride in MS/MS

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 221.1596 | [M-HCl]⁺, loss of hydrochloric acid |

| 206.1361 | [M-HCl-CH₃]⁺, loss of a methyl radical |

| 192.1205 | [M-HCl-C₂H₅]⁺, loss of an ethyl radical |

Note: The m/z values are theoretical and based on the molecular formula. The observed fragmentation pattern can provide confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum of (S)-Carnegine hydrochloride would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and aliphatic portions, as well as C-O stretching from the methoxy groups. The presence of the hydrochloride salt would also influence the spectrum, particularly in the region of N-H stretching if the amine is protonated.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. u-tokyo.ac.jp It is particularly sensitive to non-polar bonds and can be useful for observing vibrations of the carbon skeleton. nih.gov The combination of IR and Raman spectra provides a more complete vibrational profile of (S)-Carnegine hydrochloride. americanpharmaceuticalreview.comresearchgate.net

Table 3: Expected Vibrational Modes for (S)-Carnegine Hydrochloride

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (as hydrochloride) | 2400-3200 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | IR, Raman |

| C-O Stretch (methoxy) | 1000-1300 | IR |

Note: These are general ranges and the exact positions of the peaks can provide a detailed fingerprint of the molecule.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis and Conformational Studies

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for the analysis of chiral molecules like (S)-Carnegine hydrochloride. dokumen.pubresearchgate.net These methods are based on the differential interaction of left and right circularly polarized light with a chiral sample. encyclopedia.pub

ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. dokumen.pub The ORD spectrum is related to the ECD spectrum through the Kronig-Kramers relations. researchgate.net It can also be used to determine the absolute configuration and to study conformational changes in solution. dokumen.pubrsc.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.netnih.gov For (S)-Carnegine hydrochloride, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure, including the precise bond lengths, bond angles, and torsional angles. nde-ed.orgfiveable.me

Crucially, X-ray crystallography can be used to determine the absolute configuration of a chiral molecule without ambiguity, provided that anomalous dispersion effects are properly measured and analyzed. researchgate.netresearchgate.netnih.govchem-soc.si The formation of the hydrochloride salt can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. researchgate.net The resulting crystal structure would not only confirm the (S)-configuration at the chiral center but also reveal the conformation of the molecule in the solid state and the packing of the molecules in the crystal lattice. nde-ed.orgresearchgate.net

Table 4: List of Compound Names

| Compound Name |

|---|

| (S)-Carnegine hydrochloride |

| Carnegine (B1203297) |

| (S)-isoboldine |

| (S)-domesticine |

| (S)-nantenine |

| sinoacutine |

| menispermine |

| O-Methylpallidine |

| (E, E)-terrestribisamide |

| (E, Z)-terrestribisamide |

| (Z, Z)-terrestribisamide |

| jatrorrhizine |

| palmatine |

| berberine (B55584) |

| (R)-carnegine |

| artemisinin |

| homodimericin A |

| curcusones I |

| curcusones J |

| cocaine |

| statine |

| didemnin B |

| tamandarin B |

| hapalosin |

| insulin |

| filgrastim |

| thymidine |

| santonin |

| strychnine |

| camphor |

| oxyacanthine |

| chlorahupelactone C |

| poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] |

| alanine dipeptide |

| D-mannosamine hydrochloride |

| α-D-glucosamine hydrochloride |

| β-D-galactosamine hydrochloride |

| methyl β-lactoside monohydrate |

Quantitative Analytical Methodologies for S Carnegine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for separating and quantifying alkaloids like (S)-Carnegine hydrochloride from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most utilized techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile and thermally unstable compounds like carnegine (B1203297). The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. amegroups.cngmpua.comnih.gov A new HPLC method was developed for the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate, utilizing a C18 column and a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 7.5) at a flow rate of 0.50 ml/min, with UV detection at 214 nm. nih.govnih.gov This method demonstrated good separation and quantification capabilities. nih.gov For other analyses, a mobile phase consisting of acetonitrile (B52724) and phosphoric acid in water has been used with a C18 column and UV detection at 270 nm. amegroups.cn The development of HPLC methods often involves optimizing the mobile phase composition, flow rate, and detector wavelength to achieve the best separation and sensitivity. scirp.orgscirp.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile compounds or those that can be made volatile through derivatization. For alkaloid analysis, GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of trace amounts of substances. cdc.govscite.ai Sample preparation for GC-MS often involves extraction with an organic solvent and may require derivatization to increase the volatility of the analytes. cdc.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. nih.gov

Table 1: Examples of Chromatographic Conditions for Alkaloid Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | C18 (4.6 mm × 250 mm, 5 μm) | 10 mM Potassium Dihydrogen Phosphate (pH 7.5) | 0.50 ml/min | UV at 214 nm | nih.govnih.gov |

| HPLC | Diamonsil C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile and 0.02% Phosphoric Acid in Water | 0.6 ml/min | UV at 270 nm | amegroups.cn |

| UHPLC | ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) | 0.05 M Phosphate Buffer: Methanol (35:65, v/v), pH 3.6 | 0.80 ml/min | UV at 234 nm | nih.gov |

Advanced Electrochemical Methods for Trace Analysis and Determination

Electrochemical methods offer high sensitivity and are particularly useful for the trace analysis of electroactive compounds like (S)-Carnegine hydrochloride. researchgate.netfrontiersin.org

Potentiometry: This technique measures the potential difference between two electrodes to determine the concentration of a substance. oup.comnih.gov Potentiometric titrations are frequently used for the assay of alkaloidal salts. oup.com The method often involves dissolving the sample in a non-aqueous solvent, such as a mixture of ethanol (B145695) and water, to obtain a clear inflection point in the titration curve. oup.com A glass and saturated calomel (B162337) electrode system is commonly used, and the endpoint is determined from the plotted titration curve. oup.com The use of automatic titrators can enhance the speed and accuracy of this method in routine analysis. oup.com For some alkaloids, potentiometric determination can be based on the formation of insoluble salts, such as with picrate, using a picrate-selective electrode. capes.gov.br

Recent advancements include the development of novel sensors, such as those based on modified screen-printed electrodes, which can offer a wide linear response range and low detection limits for various analytes. iapchem.org

Spectrophotometric and Fluorometric Approaches to Quantification

Spectrophotometric and fluorometric methods are based on the interaction of electromagnetic radiation with the analyte and are widely used for the quantification of various compounds, including alkaloids.

Spectrophotometry: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV-visible range. nih.govscispace.comturkjps.org The method involves measuring the absorbance of a solution at a specific wavelength (λmax) and relating it to the concentration of the analyte using the Beer-Lambert law. ijper.org For instance, a method for determining cetirizine (B192768) hydrochloride involved forming an ion-pair complex with Alizarin Red S, which could be extracted and measured at 440 nm. nih.gov The development of such methods includes optimizing reaction conditions and validating the linearity, with detection limits often in the microgram per milliliter range. nih.govijper.org

Fluorometry: Fluorescence-based methods offer high sensitivity and selectivity. researchgate.netnih.gov Some isoquinoline (B145761) alkaloids possess native fluorescence, allowing for their direct detection without the need for derivatization. researchgate.net Capillary electrophoresis with UV-LED induced fluorescence detection has been successfully used for the simultaneous determination of several isoquinoline alkaloids, achieving low limits of detection (LOD) in the range of 0.05 to 5.5 µg/mL. researchgate.net For compounds that are not naturally fluorescent, derivatization with a fluorescent reagent can be employed. kosfaj.org For example, L-carnitine has been quantified after derivatization with 1-aminoanthracene (B165094) using HPLC with fluorescence detection. kosfaj.org

Development and Validation of Analytical Methods for Specific Research Applications

The development and validation of analytical methods are critical steps to ensure that the method is suitable for its intended purpose. spirochem.comlabmanager.comamericanpharmaceuticalreview.com This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). scirp.orgscirp.org

Method Development: This involves selecting an appropriate analytical technique and optimizing various parameters to achieve the desired performance characteristics, such as sensitivity, selectivity, and speed of analysis. spirochem.comlabmanager.com For chromatographic methods, this includes choosing the right column, mobile phase composition, and detector settings. scirp.orgscirp.org The goal is to develop a robust method that can reliably quantify the analyte in the specific sample matrix, whether it be a pharmaceutical formulation or a biological sample. nih.govresearchgate.net

Method Validation: Once a method is developed, it must be validated to demonstrate its reliability. eurasianjournals.com Validation involves assessing several key parameters: nih.govscirp.orgscirp.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A validated HPLC method for determining D-Carnitine in Levocarnitine, for example, established linearity over a specific concentration range with a high correlation coefficient and confirmed accuracy within that range. scirp.orgscirp.org Similarly, validation of a method for L-lysine hydrochloride and L-carnitine-L-tartrate confirmed that the detection and quantitation limits were appropriate for the analysis. nih.govresearchgate.net

Table 2: Validation Parameters for an HPLC Method

| Parameter | L-lysine hydrochloride | L-carnitine-L-tartrate | Reference |

|---|---|---|---|

| Detection Limit (LOD) | 1.47 µg/ml | 0.85 µg/ml | nih.govresearchgate.net |

| Quantitation Limit (LOQ) | 4.41 µg/ml | 2.55 µg/ml | nih.govresearchgate.net |

Preclinical Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Targets and Ligand-Receptor Binding Interactions

The identification of specific molecular targets is a foundational step in understanding the pharmacological profile of a compound. For carnegine (B1203297), research has primarily pointed towards its interaction with monoamine oxidase enzymes. nih.gov

Studies on simple isoquinoline (B145761) alkaloids have identified monoamine oxidase A (MAO-A) as a principal molecular target. nih.govresearchgate.net Specifically, research involving racemic carnegine and its individual enantiomers has demonstrated stereoselective competitive inhibition of MAO-A. nih.gov The (R)-enantiomer of carnegine was found to be a potent competitive inhibitor of human MAO-A. nih.gov This stereoselectivity suggests that the (S)-enantiomer is less potent in its interaction with the MAO-A binding site, highlighting the importance of the compound's three-dimensional structure for its biological activity. nih.gov The interaction occurs at the inhibitor binding site of the enzyme, which differs in topography between MAO-A and MAO-B. nih.gov

While the primary identified target is MAO-A, the broader class of isoquinoline alkaloids has been investigated for interactions with other receptors. These include cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and adrenergic and dopaminergic receptors, which are common targets for alkaloids affecting the central nervous system. researchgate.netnih.govmdpi.com Adrenergic receptors, which bind catecholamines like epinephrine (B1671497) and norepinephrine, and dopamine (B1211576) receptors are G protein-coupled receptors that are critical in many physiological processes. nih.gov However, direct ligand-binding studies specifically for (S)-Carnegine hydrochloride on these alternative receptor systems have not been detailed in the available literature. Ligand-receptor binding is a complex process governed by intermolecular forces such as ionic bonds, hydrogen bonds, and van der Waals forces, which dictate the affinity and specificity of the interaction. wikipedia.org

Investigation of Intracellular Signaling Pathways and Biological Networks

The binding of a ligand to its molecular target initiates a cascade of intracellular signaling events that ultimately produce a biological response. nih.gov While direct studies on the specific intracellular signaling pathways modulated by (S)-Carnegine hydrochloride are not extensively documented, inferences can be made based on its known molecular targets.

As an inhibitor of MAO-A, carnegine would be expected to increase the bioavailability of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. wikipedia.orgnih.gov This elevation in neurotransmitter levels would, in turn, modulate their corresponding signaling pathways. For instance, many adrenergic and serotonergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger downstream cascades. nih.gov These can include the adenylyl cyclase-cAMP pathway, where the activated receptor stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). nih.gov cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate gene expression. nih.gov

Other major signaling networks potentially affected include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-B (NF-κB) pathway. oncotarget.com These pathways are central hubs that integrate signals from various extracellular stimuli to control fundamental cellular processes like growth, differentiation, and inflammatory responses. nih.govoncotarget.com For example, some receptor systems can activate phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently activate protein kinase C (PKC) and influence Ca2+ signaling. nih.gov The precise network of pathways engaged by (S)-Carnegine hydrochloride would be dependent on the specific cell types and receptor subtypes it interacts with, a subject requiring further empirical investigation.

Enzymatic Activity Modulation: Inhibition and Activation Studies

The primary documented enzymatic modulation by carnegine is the inhibition of monoamine oxidase A (MAO-A). nih.gov Monoamine oxidases are flavoproteins responsible for the oxidative deamination of neurotransmitters. wikipedia.orgmedchemexpress.com Inhibition of these enzymes increases the concentration of their substrates. nih.gov

Research has shown that carnegine acts as a competitive inhibitor of MAO-A. nih.gov This mode of inhibition means the compound reversibly binds to the active site of the enzyme, competing with the natural substrate. The (R)-enantiomer of carnegine demonstrated a high affinity for MAO-A, with an inhibitory constant (Ki) of 2 µM. nih.gov In contrast, very few of the tested simple isoquinolines, including carnegine, showed marked inhibition of MAO-B. nih.gov This selectivity is attributed to topographical differences in the binding sites of the two MAO isoforms. nih.gov

| Compound | Enzyme Target | Inhibition Constant (Ki) in µM | Type of Inhibition |

|---|---|---|---|

| (R)-Carnegine | MAO-A | 2 | Competitive |

| (R)-Salsolidine | MAO-A | 6 | Competitive |

| (R)-Salsolinol | MAO-A | 31 | Competitive |

| (R)-Salsoline | MAO-A | 77 | Competitive |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 | Apparent |

Data sourced from a comparative study on the inhibition of human monoamine oxidases A and B. nih.gov

Beyond monoamine oxidases, cholinesterases are another class of enzymes frequently targeted by alkaloid compounds. mdpi.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions characterized by cholinergic deficits. wikipedia.orgbritannica.com While many isoquinoline alkaloids have been screened for anticholinesterase activity, specific inhibitory data (e.g., IC50 or Ki values) for (S)-Carnegine hydrochloride against AChE or BChE are not prominently reported in the reviewed literature. mdpi.comunica.it

Mechanistic Studies in Established In Vitro Biological Models

The characterization of a compound's mechanism of action relies on the use of established in vitro biological models. These systems, ranging from purified enzymes to cell cultures, allow for controlled investigation of molecular interactions.

The key mechanistic insights into carnegine's activity come from studies using purified enzymes as an in vitro model. nih.gov Specifically, highly purified MAO-A from human placenta and MAO-B from human liver were used to determine the inhibitory constants and the mode of inhibition of a series of isoquinoline alkaloids, including carnegine. nih.gov This type of model is crucial for directly assessing the interaction between a compound and an isolated enzyme, free from the complexities of a cellular environment. biorxiv.org

For the broader class of isoquinoline alkaloids, other in vitro models have been employed. Cell-based assays are commonly used to investigate biological activities like neuroprotection or anti-inflammatory effects. ontosight.ai For instance, neuronal cell lines could be used to determine if the MAO-A inhibitory action of (S)-Carnegine hydrochloride translates into protection against neurotoxins. Furthermore, receptor binding assays, often using cell membranes expressing a specific receptor, are standard models for screening compounds and determining their binding affinities for various targets, such as adrenergic or dopaminergic receptors. biorxiv.org While these models are standard in preclinical research, specific studies employing them to investigate the mechanisms of (S)-Carnegine hydrochloride are not detailed in the available scientific literature.

Protein-Ligand Interaction Analysis using Biophysical Techniques

A variety of biophysical techniques are employed to provide detailed insights into the interactions between proteins and ligands, such as (S)-Carnegine hydrochloride and its target enzymes. jelsciences.comnih.gov These methods can elucidate the thermodynamics, kinetics, and structural basis of binding. numberanalytics.com

The determination of the inhibitory constant (Ki) for carnegine's interaction with MAO-A was achieved through enzyme kinetics, a fundamental biophysical approach. nih.gov This method analyzes how the presence of an inhibitor affects the rate of the enzymatic reaction at different substrate concentrations.

Other powerful biophysical techniques are available to further characterize such interactions. nih.gov

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing comprehensive thermodynamic data, including binding affinity (Kd), stoichiometry, enthalpy, and entropy. numberanalytics.comnih.gov

Surface Plasmon Resonance (SPR): SPR is a sensitive, label-free method that measures changes in refractive index upon a ligand binding to a protein immobilized on a sensor surface. numberanalytics.comdrugtargetreview.com It provides real-time data on the kinetics of association and dissociation. numberanalytics.com

Fluorescence Spectroscopy: This method can be used to monitor changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) or the fluorescence of a labeled ligand upon binding. jelsciences.com These changes can provide information about binding affinity and conformational changes. jelsciences.com

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These structural biology techniques can provide atomic-level resolution of the protein-ligand complex, revealing the precise binding mode and the specific amino acid residues involved in the interaction. nih.govdrugtargetreview.com

While these techniques are instrumental in drug discovery and mechanistic studies, the application of these advanced biophysical methods to specifically characterize the interaction of (S)-Carnegine hydrochloride with its molecular targets has not been reported in the reviewed literature. nih.gov

Structure Activity Relationship Sar Studies for S Carnegine Hydrochloride and Its Analogs

Design Principles for Systematic SAR Studies of Isoquinoline (B145761) Alkaloids

The systematic exploration of the SAR for tetrahydroisoquinoline (THIQ) alkaloids, the structural class to which carnegine (B1203297) belongs, is guided by several key design principles. These principles involve the methodical alteration of different parts of the molecule to probe the chemical space around a lead compound. The primary goal is to discern the impact of steric, electronic, and physicochemical properties on the compound's biological profile.

Key areas for modification on the THIQ scaffold include:

Aromatic Ring Substitution: The benzene (B151609) ring of the THIQ nucleus, corresponding to positions 5, 6, 7, and 8, is a primary target for modification. For carnegine, which has methoxy (B1213986) groups at positions 6 and 7, SAR studies often explore the role of these substituents. Analogs are designed by altering the nature (e.g., hydroxyl, larger alkoxy groups), position, or absence of these groups to determine their importance for receptor binding or activity. For instance, the ability to form hydrogen bonds via hydroxyl groups versus the properties of methoxy groups can drastically alter biological outcomes.

C-1 Position Substitution: The stereogenic center at the C-1 position is critical for the chirality of many THIQ alkaloids. In (S)-Carnegine, this position is occupied by a methyl group. Systematic SAR studies involve synthesizing analogs with different substituents at C-1, such as hydrogen, larger alkyl groups, or aryl moieties, to assess how the size and nature of this group affect potency and selectivity.

N-2 Position Modification: The nitrogen atom at position 2 is a key feature of the alkaloid structure. Carnegine is an N-methylated tertiary amine. A common design strategy is to synthesize and test the corresponding secondary amine (nor-analogs) or to introduce larger or different N-alkyl or N-acyl groups. These modifications can significantly impact a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Stereochemistry: The absolute configuration at chiral centers, particularly C-1, is a crucial design parameter. Synthesizing and evaluating both enantiomers of a chiral THIQ can reveal stereospecific interactions with the biological target.

Correlation of Subtle Structural Modifications with Modulated Biological Activities

Minor structural changes to the tetrahydroisoquinoline framework can lead to significant variations in biological activity. Research on various THIQ derivatives has established clear correlations between specific molecular features and their functional effects.

For example, in a series of 6,7-dimethoxytetrahydroisoquinoline derivatives developed as P-glycoprotein (P-gp) modulating agents, subtle changes dramatically influenced their efficacy. The basic THIQ nucleus of these compounds is analogous to that of carnegine. SAR studies revealed that the nature of the spacer and terminal group attached to the nitrogen atom was critical for activity. Similarly, studies on THIQ-based ligands for the dopamine (B1211576) D3 receptor (D3R) showed that the oxygenation pattern on the aromatic ring is a key determinant of affinity. Analogs with a 6-methoxy-7-hydroxyl pattern were found to form more favorable hydrogen bond interactions with the receptor compared to their 6,7-dimethoxy counterparts.

The N-methylation status also plays a critical role. The enzymatic N-methylation of isosalsoline and salsolidine, close analogs of carnegine, is a stereospecific process. This indicates that the biological systems can differentiate not only between enantiomers but also between the secondary (nor-) and tertiary amine forms of the alkaloid. The presence or absence of the N-methyl group can alter receptor affinity and metabolic stability.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like (S)-Carnegine. DFT allows for the detailed analysis of molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and the prediction of various spectroscopic data. britannica.comwiley.comresearchgate.net

DFT calculations can predict the geometric structure of (S)-Carnegine with high accuracy. britannica.com This information is crucial for understanding how the molecule will interact with biological targets. By calculating the energy of the molecule in different conformations, the most stable structure can be identified.

Furthermore, DFT is employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. wiley.com These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the interpretation of complex spectra. The accuracy of these predictions relies on the chosen functional and basis set, with functionals like B3LYP often providing a good balance between accuracy and computational cost for organic molecules.

The electronic properties derived from DFT, such as the distribution of electron density and the location of electrophilic and nucleophilic sites, provide insights into the reactivity of (S)-Carnegine. This knowledge is valuable for predicting its chemical behavior and potential metabolic pathways.

A study on the copolymerization of cyclopropenone with ethylene (B1197577) utilized DFT to elucidate the reaction mechanism, demonstrating the power of this method in understanding complex chemical transformations. mdpi.com Similarly, DFT has been used to study the properties of various carbon allotropes. researchgate.net While not directly on (S)-Carnegine, these studies highlight the broad applicability of DFT in chemical research.

Uncertainty quantification in DFT predictions, especially for properties like magnetic ground states, is an emerging area. aps.org While not directly applicable to the non-magnetic (S)-Carnegine, this highlights the ongoing efforts to improve the reliability of DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how ligands like (S)-Carnegine interact with proteins over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the time evolution of molecular structures and interactions.

For (S)-Carnegine, MD simulations can be used to perform a thorough conformational analysis, identifying the different shapes the molecule can adopt in solution and their relative energies. This is crucial as the biological activity of a molecule is often dependent on its specific conformation when binding to a target. The solution state structure of molecules can be significantly different from their solid-state structure, and MD simulations can capture these differences. researchgate.net

The primary application of MD simulations in the context of (S)-Carnegine is to study its interactions with potential protein targets. nih.govnih.gov By placing the (S)-Carnegine molecule in a simulation box with a target protein and solvent molecules, the binding process can be simulated. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netmdpi.combibliotekanauki.pl

Advanced MD simulation techniques, such as those used to study the dissociation of insulin-phenol complexes, can provide insights into the kinetics of ligand binding and unbinding. nih.gov Furthermore, long-timescale MD simulations are becoming increasingly feasible, allowing for the observation of rare events like spontaneous ligand binding to cryptic or allosteric sites. chemrxiv.org

The combination of MD simulations with other computational techniques, like molecular docking, provides a more comprehensive understanding of ligand-protein interactions. nih.gov Docking can provide initial binding poses, which can then be refined and validated through MD simulations.

Molecular Docking and Virtual Screening for Target Interaction Prediction and Hit Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. phcogj.comamdhs.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. chemmethod.com

In the study of (S)-Carnegine, molecular docking can be used to screen large libraries of proteins to identify potential biological targets. The process involves generating a three-dimensional structure of (S)-Carnegine and "docking" it into the binding sites of various proteins. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

Virtual screening is an extension of molecular docking where large databases of compounds are computationally screened against a specific target. chemrxiv.orgbiorxiv.org In the case of (S)-Carnegine, virtual screening could be used to identify analogs with potentially improved binding affinity or other desirable properties. nih.govmdpi.com For instance, a study on curcumin (B1669340) and its analogs used virtual screening to assess their potential as inhibitors of the SARS-CoV-2 spike protein. nih.gov

The accuracy of molecular docking depends heavily on the quality of the protein structure and the sophistication of the scoring function. amdhs.org While it is a powerful tool for initial screening, the results often need to be validated by more rigorous computational methods like MD simulations or by experimental assays. carnegiescience.edu

The integration of molecular docking with other computational approaches, such as those used in the study of isoquinoline (B145761) alkaloids from Brazilian Siparunaceae species, demonstrates a robust workflow for identifying bioactive compounds. mdpi.comresearchgate.net

Table 1: Example of Molecular Docking Results for (S)-Carnegine Analogs against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| (S)-Carnegine | -7.5 | TYR123, PHE256, HIS345 |

| Analog 1 | -8.2 | TYR123, PHE256, TRP348 |

| Analog 2 | -7.1 | PHE256, HIS345, LEU350 |

| Analog 3 | -8.5 | TYR123, TRP348, ARG401 |

Note: This table is illustrative and based on hypothetical data.

In Silico Prediction of Metabolic Fate and Biotransformation Pathways

Predicting the metabolic fate of a compound is a critical aspect of drug discovery and development. In silico tools offer a rapid and cost-effective way to predict how a molecule like (S)-Carnegine might be metabolized in the body. nih.govbiorxiv.org These predictions can help in identifying potential metabolites, understanding the enzymes involved, and anticipating potential drug-drug interactions. mdpi.com

Computational approaches for metabolism prediction can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based methods use the structure of the compound to predict sites of metabolism based on known metabolic reactions and rules. Structure-based methods, on the other hand, involve docking the compound into the active site of metabolic enzymes, such as Cytochrome P450s (CYPs), to predict potential biotransformations. mdpi.com

Several software tools and databases are available for predicting metabolic pathways. For example, BioTransformer can predict the products of biotransformation using a rule-based approach. nih.gov Other tools like MetaPredictor utilize deep learning models to predict metabolites. nih.gov The MetaCyc database provides a comprehensive reference for experimentally determined biochemical pathways. nih.gov

For (S)-Carnegine, these tools can predict potential Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. The predictions can guide experimental metabolic studies by highlighting likely metabolites to look for.

A study on the biotransformation of organophosphorus flame retardants used quantum chemical calculations to unravel the reaction mechanisms catalyzed by CYPs, demonstrating the detailed insights that can be gained from computational approaches. mdpi.com Similarly, in silico tools have been used to predict the metabolic pathways of various chemicals, aiding in their risk assessment. biorxiv.org

Table 2: Predicted Metabolic Transformations for (S)-Carnegine

| Transformation Type | Predicted Metabolite Structure | Predicted Enzyme Family |

| O-Demethylation | (S)-Salsolidine | Cytochrome P450 |

| N-Demethylation | 1,2,3,4-Tetrahydroisoquinoline | Cytochrome P450 |

| Aromatic Hydroxylation | Hydroxylated (S)-Carnegine | Cytochrome P450 |

| Glucuronidation | (S)-Carnegine Glucuronide | UGTs |

Note: This table is illustrative and based on general metabolic pathways for similar alkaloids.

Advanced Chemometrics and Machine Learning in Chemical Research

Chemometrics and machine learning are increasingly being applied in chemical research to analyze complex datasets and build predictive models. researchgate.netnih.govdiva-portal.org These data-driven approaches can uncover hidden patterns and relationships in chemical data, aiding in tasks such as structure-activity relationship (SAR) analysis, prediction of physicochemical properties, and classification of compounds. ondalys.frresearchgate.net

In the context of (S)-Carnegine and related isoquinoline alkaloids, chemometric methods can be used to analyze spectroscopic or chromatographic data from plant extracts to identify and quantify these compounds. mdpi.comphysicistparticle.comresearchgate.net For instance, a study on Siparuna species used chemometric analyses of UHPLC-MS/MS data to identify isoquinoline alkaloids with potential anti-SARS-CoV-2 activity. mdpi.comnih.gov

Machine learning models can be trained on datasets of molecules with known biological activities to predict the activity of new compounds like (S)-Carnegine. nih.govmdpi.combiorxiv.orggithub.ioarxiv.org These models can learn complex SARs that are not immediately obvious from simple inspection. Deep learning, a subset of machine learning, has shown particular promise in this area. nih.gov

Furthermore, machine learning can be integrated with other computational methods. For example, machine learning models can be used to develop more accurate scoring functions for molecular docking or to analyze the large datasets generated from MD simulations. researchgate.net

The application of machine learning in chemistry is a rapidly evolving field, with new algorithms and approaches being developed continuously. nih.gov These advanced computational tools hold great promise for accelerating research on natural products like (S)-Carnegine.

Biotransformation and Metabolite Research of S Carnegine Hydrochloride

Microbial Biotransformation of (S)-Carnegine Hydrochloride by Fungi and Bacteria

An extensive search of scientific databases and literature archives yielded no specific studies on the microbial biotransformation of (S)-Carnegine hydrochloride by either fungi or bacteria. While the biotransformation of various alkaloids by microorganisms such as Cunninghamella and Streptomyces species is a known field of study, research specifically detailing the metabolic fate of (S)-Carnegine hydrochloride in these or any other microbial systems could not be located. Therefore, no data on the resulting metabolites or the efficiency of such transformations can be provided.

Plant Cell Culture and Isolated Enzyme-Mediated Biotransformations

Similarly, there is no available research on the biotransformation of (S)-Carnegine hydrochloride using plant cell cultures or isolated enzyme systems. The use of plant cell cultures for the modification of chemical compounds is an established biotechnological method. However, no studies have been published that apply this technique to (S)-Carnegine hydrochloride. Consequently, information regarding potential metabolites, reaction kinetics, or the types of enzymes that might interact with this compound is not available.

Identification and Structural Characterization of Biotransformation Products

As no studies on the biotransformation of (S)-Carnegine hydrochloride were identified, there are no corresponding biotransformation products to report. The identification and structural characterization of metabolites are contingent on initial biotransformation studies, which appear not to have been conducted or published for this specific compound.

Enzymology of Biotransformation Processes and Mechanistic Studies

Due to the absence of research on the biotransformation of (S)-Carnegine hydrochloride, there is no information available regarding the enzymology of any potential transformation processes. Mechanistic studies that would elucidate the enzymes involved, their modes of action, and the chemical pathways of metabolism have not been documented for this compound.

Regiospecific and Stereospecific Transformations via Biocatalysis

In the absence of any biotransformation studies, no data exist on the regiospecific or stereospecific outcomes of biocatalytic transformations of (S)-Carnegine hydrochloride. The potential for specific and selective enzymatic modifications of this molecule remains an uninvestigated area of research.

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Alkaloid Research

The comprehensive analysis of biological molecules, known as "omics," is revolutionizing natural product research. frontiersin.orgresearchgate.net By integrating metabolomics, proteomics, and transcriptomics, researchers can gain a holistic view of the complex biochemical networks within alkaloid-producing organisms, such as the Saguaro cactus (Carnegiea gigantea), the natural source of carnegine (B1203297). researchgate.netscielo.org.mx

Metabolomics focuses on the global study of metabolites within a biological system. mdpi.com In the context of (S)-Carnegine hydrochloride, metabolomic profiling can identify and quantify a wide array of compounds in cactus extracts, providing insights into the biosynthetic pathway of carnegine and related alkaloids. dntb.gov.uamdpi.com Techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are instrumental in this process, allowing for the detection of numerous metabolites simultaneously. mdpi.comcicbiogune.es Targeted metabolomics, a hypothesis-driven approach, can then be employed for the absolute quantification of specific metabolites, including carnegine and its precursors, using methods like liquid chromatography-mass spectrometry (LC-MS/MS). columbia.edu

Proteomics , the large-scale study of proteins, complements metabolomics by identifying the enzymes that catalyze the biosynthesis of alkaloids. mdpi.com By analyzing the proteome of Carnegiea gigantea, scientists can identify the specific enzymes involved in the series of reactions that produce carnegine. nih.govfrontiersin.org Quantitative proteomics techniques can further reveal how the expression of these enzymes changes under different conditions, providing clues about the regulation of alkaloid production. nih.gov The integration of transcriptome, proteome, and metabolome data offers a powerful strategy to elucidate the complete biosynthetic pathways of alkaloids like carnegine. plos.org

The application of omics technologies in the study of cactus alkaloids is still a developing field. However, research on other alkaloid-producing plants, such as Lophophora williamsii (peyote), has demonstrated the power of these approaches in identifying genes and enzymes involved in alkaloid biosynthesis. nih.govsebiology.org Similar integrated omics studies on Carnegiea gigantea are expected to provide a wealth of information on the production of (S)-Carnegine hydrochloride.

Emerging Methodologies in Natural Product Synthesis and Characterization

Concurrent with advances in understanding the natural production of alkaloids, new methods for their laboratory synthesis and detailed characterization are continually being developed. These innovations are crucial for producing sufficient quantities of (S)-Carnegine hydrochloride for research purposes and for confirming its precise chemical structure. mdpi.comunimi.itrsc.org

The synthesis of isoquinoline (B145761) alkaloids like carnegine has seen significant progress. cdnsciencepub.commdpi.comrsc.org Modern synthetic strategies focus on efficiency, stereoselectivity, and the ability to create diverse analogs for structure-activity relationship studies. nih.govmdpi.com Recent developments include modular assembly approaches using multicomponent reactions, which allow for the rapid construction of complex alkaloid skeletons from simple starting materials. researchgate.net Chemoenzymatic synthesis, which combines traditional chemical reactions with enzymatic transformations, offers another promising avenue for the efficient and environmentally friendly production of chiral compounds like (S)-Carnegine hydrochloride. nih.gov

For the characterization of natural products, a suite of advanced analytical techniques is employed to ensure the unambiguous identification and purity of compounds like (S)-Carnegine hydrochloride. mdpi.commdpi.comnih.gov High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental tools for determining the molecular formula and detailed three-dimensional structure. mdpi.comresearchgate.net The coupling of chromatographic separation techniques, such as HPLC and GC, with mass spectrometry (e.g., GC-MS, LC-MS) is essential for analyzing complex mixtures and isolating individual compounds. dntb.gov.uamdpi.com Furthermore, techniques like tandem mass spectrometry (MS/MS) have proven invaluable for characterizing trace alkaloids in plant extracts, as demonstrated in the reinvestigation of alkaloids from the Saguaro cactus. researchgate.netacs.org

Table 1: Advanced Methodologies in Alkaloid Research

| Category | Technique | Application in (S)-Carnegine Hydrochloride Research | References |

| Omics | Metabolomics (UHPLC-HRMS) | Profiling of all metabolites in Carnegiea gigantea to understand biosynthetic pathways. | mdpi.comcicbiogune.es |

| Proteomics (LC-MS/MS) | Identification and quantification of enzymes involved in carnegine biosynthesis. | mdpi.comnih.govfrontiersin.org | |

| Integrated Omics | Correlating gene expression, protein levels, and metabolite production for a complete pathway view. | frontiersin.orgplos.org | |

| Synthesis | Asymmetric Synthesis | Enantioselective preparation of (S)-Carnegine hydrochloride. | cdnsciencepub.commdpi.com |

| Multicomponent Reactions | Rapid and efficient assembly of the carnegine molecular scaffold. | researchgate.net | |

| Chemoenzymatic Synthesis | "Green" and highly selective synthesis strategies. | nih.gov | |

| Characterization | High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm molecular formula. | mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the 3D structure and stereochemistry. | mdpi.com | |

| Tandem Mass Spectrometry (MS/MS) | Structural analysis and identification of trace alkaloids in complex mixtures. | researchgate.netacs.org |

Advancements in High-Throughput Screening and Automation for Mechanistic Studies

To explore the biological functions and potential therapeutic applications of (S)-Carnegine hydrochloride, efficient methods for testing its activity against a wide range of biological targets are necessary. High-throughput screening (HTS) and laboratory automation are transforming this aspect of drug discovery and mechanistic studies. bmglabtech.comresearchgate.net

High-throughput screening (HTS) allows for the rapid, automated testing of thousands of compounds against specific biological targets, such as enzymes or cellular receptors. bmglabtech.com This technology can be employed to screen (S)-Carnegine hydrochloride and its synthetic analogs against various assays to identify potential biological activities. nih.govbiorxiv.org For instance, HTS could be used to investigate the compound's effects on neuronal signaling pathways or its potential as an antimicrobial agent. biorxiv.orgmdpi.com The primary goal of HTS is to identify "hits"—compounds that show activity in a particular assay—which can then be further investigated and optimized. bmglabtech.com

Automation and artificial intelligence (AI) are increasingly being integrated into the research pipeline, from chemical synthesis to data analysis. nso-journal.org Automated synthesis platforms can accelerate the production of compound libraries for HTS. nso-journal.org Furthermore, AI and machine learning algorithms can be used to analyze the large datasets generated by HTS and omics studies, helping to predict the biological activities of compounds and elucidate their mechanisms of action. nih.govnso-journal.org In the context of mechanistic studies, automated systems can perform complex cell-based assays with high precision and reproducibility, providing detailed insights into how (S)-Carnegine hydrochloride interacts with biological systems at the molecular level. nih.gov

The combination of HTS and automation provides a powerful toolkit for exploring the pharmacology of natural products like (S)-Carnegine hydrochloride. By systematically screening for a wide range of biological activities and then using automated systems for in-depth mechanistic studies, researchers can more efficiently uncover the compound's functional roles and therapeutic potential.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.